1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features both phenoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-phenoxyethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, the use of catalysts, and continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with a different position of the thiophene ring.
1-(2-Phenoxyethyl)-3-[2-(furan-3-yl)ethyl]urea: Similar structure but with a furan ring instead of thiophene.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHEAQNBOKOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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